molecular formula C11H17NO4 B2639850 (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid CAS No. 1312161-65-1

(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid

Cat. No.: B2639850
CAS No.: 1312161-65-1
M. Wt: 227.26
InChI Key: ZHFQKTKVKQBVQF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-{[(tert-Butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid is a chiral cyclopentene derivative featuring a Boc-protected amino group at the 4-position (S-configuration) and a carboxylic acid at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for modulating stereochemistry and protecting reactive amine groups during multi-step reactions . The Boc group enhances solubility in organic solvents and stabilizes the amino group against undesired side reactions, while the carboxylic acid enables further functionalization, such as esterification or amide coupling .

Properties

IUPAC Name

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4,8H,5-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFQKTKVKQBVQF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a common reagent used for this purpose. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination to form the Boc-protected amine .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Synthesis of Enzyme Inhibitors

One of the primary applications of (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid is in the synthesis of enzyme inhibitors, particularly those targeting E1 activating enzymes involved in cancer pathways. The compound serves as a fundamental building block that can be modified to create more complex structures with significant biological activity.

Case Study: E1 Activating Enzyme Inhibitors

  • Target : E1 activating enzymes implicated in cancer.
  • Methodology : The synthesis involves reacting (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid with pyrimidine derivatives under basic conditions, leading to the formation of promising inhibitors.
  • Outcome : These derivatives have shown potential in regulating cellular growth and proliferation, thus contributing to cancer treatment strategies.

Bioactive Molecule Development

The compound's cyclopentene framework allows for the introduction of various pharmacophores, expanding its utility in drug discovery. Its structural properties enable the design of molecules that can interact selectively with biological targets.

Example Applications :

  • Development of enzyme inhibitors for diseases characterized by abnormal cell proliferation.
  • Creation of analogs for existing drugs to enhance efficacy and reduce toxicity.

Future Directions and Research Potential

Ongoing research focuses on optimizing synthetic routes involving (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid to uncover novel compounds with enhanced selectivity and lower toxicity profiles. The compound's versatility makes it suitable for combinatorial chemistry approaches, which may lead to new therapeutic classes.

Research Opportunities

  • Investigate the efficacy of synthesized compounds against various cancer types.
  • Explore combinatorial chemistry strategies to discover new drug candidates.

Mechanism of Action

The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The protonation of the carbonyl oxygen leads to the formation of a resonance-stabilized intermediate, which facilitates the cleavage of the tert-butyl group. The resulting carbocation undergoes elimination, leading to the formation of the deprotected amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Difluoromethylenyl and Phenylselanyl Derivatives
  • Example Compound: (3S)-3-((tert-Butoxycarbonyl)amino)-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentane-1-carboxylic acid (, compound 8) Key Differences:
  • Incorporates a difluoromethylenyl group (enhances electronegativity and metabolic stability) and phenylselanyl moiety (introduces selenium for redox activity or catalytic applications).
  • The carboxylic acid is retained, but the cyclopentane ring is fully saturated compared to the cyclopentene in the parent compound.
    • Impact :
  • The difluoromethylenyl group increases resistance to enzymatic degradation, making it suitable for prolonged biological activity studies .
  • The phenylselanyl group complicates synthesis (e.g., requiring selenium-based reagents) but offers unique reactivity in cross-coupling reactions .
Alkyl-Substituted Derivatives
  • Example Compound: (1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylic acid () Key Differences:
  • An ethyl group is added at the 1-position, introducing steric hindrance.
  • Exhibits cis/trans isomerism (7:1 ratio), affecting conformational flexibility .
    • Impact :
  • The ethyl group reduces solubility in polar solvents but enhances lipid membrane permeability, relevant for drug delivery .
  • Isomer ratios influence crystallization behavior and purification challenges.
Hydroxy and Bromo Derivatives
  • Example Compound: rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclopent-1-ene-1-carboxylic acid (, EN300-392955) Key Differences:
  • A 3-hydroxy group is introduced, increasing polarity and hydrogen-bonding capacity.
  • Racemic mixture (R/S configuration at C3) complicates enantioselective applications .
    • Impact :
  • The hydroxyl group improves aqueous solubility but may necessitate protection during synthetic steps to prevent oxidation .

Functional Group Modifications

Methyl Ester Analogs
  • Example Compound: Methyl (1R,4S)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate () Key Differences:
  • Carboxylic acid is converted to a methyl ester , masking its acidity.
    • Impact :
  • The ester derivative is more lipophilic, facilitating reactions in non-polar solvents .
  • Requires hydrolysis (e.g., with LiOH) to regenerate the carboxylic acid for downstream applications .
Free Amine Derivatives
  • Example Compound: (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid Hydrochloride (, compound 5) Key Differences:
  • Boc group removed , exposing a primary amine (protonated as HCl salt).
    • Impact :
  • Increased reactivity for conjugation (e.g., peptide bond formation) but reduced stability in acidic/basic conditions .

Research Implications

  • Pharmaceutical Relevance: The Boc-protected parent compound is a versatile intermediate for GABA aminotransferase inhibitors or protease inhibitors, while difluoromethylenyl derivatives show promise in antiepileptic drug development .
  • Synthetic Challenges : Alkyl and selenium-containing analogs require stringent control of stereochemistry and reaction conditions (e.g., low-temperature Boc deprotection with TFA ).
  • Future Directions: Exploration of enantiopure hydroxy derivatives () could yield novel chiral catalysts or biologics with improved target specificity .

Biological Activity

The compound (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid , also known as Boc-amino cyclopentene , is a chiral molecule with significant potential in medicinal chemistry. Its unique structure, which includes a cyclopentene core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group, positions it as a valuable intermediate in drug development, particularly for synthesizing enzyme inhibitors and other bioactive molecules.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1312161-65-1

Structure

The structural formula of the compound can be represented as follows:

\text{ 4S 4 tert butoxy carbonyl amino}cyclopent-1-ene-1-carboxylicacid}

This structure is characterized by the presence of a cyclopentene ring, which imparts unique reactivity and biological activity.

The biological activity of (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid primarily stems from its role as an inhibitor of E1 activating enzymes. These enzymes are crucial in cellular processes such as protein degradation and cell proliferation. By inhibiting these pathways, the compound has potential therapeutic implications for treating cancers and other diseases characterized by abnormal cell growth .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various biological assays:

  • Inhibition of E1 Activating Enzymes : Research demonstrated that Boc-amino cyclopentene effectively inhibits E1 enzymes, leading to reduced cell proliferation in cancer cell lines. In vitro assays indicated a dose-dependent response, with IC50 values in the nanomolar range .
  • Potential as an Anticancer Agent : A study involving xenograft models showed that treatment with the compound resulted in significant tumor growth inhibition compared to controls. The mechanism was attributed to the induction of apoptosis in cancer cells .
  • Selectivity and Toxicity : Comparative studies with similar compounds revealed that Boc-amino cyclopentene exhibits higher selectivity towards cancerous cells while demonstrating lower toxicity in normal cells, making it a promising candidate for further development .

Summary of Biological Activity

Activity Description
E1 Enzyme InhibitionEffective inhibitor with nanomolar IC50 values
Anticancer PotentialSignificant tumor inhibition in xenograft models
SelectivityHigher selectivity towards cancer cells; lower toxicity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound is synthesized via multi-step protocols involving Boc-protection, cyclization, and selective deprotection. For example, lithium hydroxide (LiOH) in methanol/water at 0°C selectively hydrolyzes ester groups while preserving the Boc-protected amine . Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with purity confirmed by silica gel chromatography (hexane/ethyl acetate gradients) .
  • Data Validation : 1^1H NMR (500 MHz, DMSO-d6) shows distinct signals for the cyclopentene ring (δ 5.8–6.2 ppm) and Boc-protected amine (δ 1.3–1.5 ppm), while 19^19F NMR confirms absence of fluorinated byproducts .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Stability studies involve incubating the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours. HPLC with UV detection (λ = 210–254 nm) monitors degradation products. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid in DCM at 0°C), necessitating neutral storage (2–8°C, inert atmosphere) .
  • Key Findings : Degradation pathways include cyclopentene ring oxidation (observed via HRMS) and Boc cleavage (confirmed by 13^13C NMR loss of tert-butyl signals at δ 28 ppm) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of structural analogs?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize geometries and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) screens analogs against targets like cyclooxygenase-2 (COX-2), leveraging structural similarities to ethyl 4-amino benzoate (antimicrobial) and tetrazole derivatives (anticonvulsant) .
  • Case Study : Analog substitution at the cyclopentene ring (e.g., difluoromethylenyl groups) enhances COX-2 binding affinity (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for parent compound) .

Q. How can researchers resolve contradictions in NMR data arising from dynamic stereoisomerism?

  • Methodology : Variable-temperature 1^1H NMR (25–60°C) identifies coalescence points for interconverting stereoisomers. For example, splitting of NH signals (δ 6.9–7.1 ppm) at 60°C confirms restricted rotation in the Boc-protected amine .
  • Validation : Isotopic labeling (15^{15}N-Boc) simplifies 1^1H-15^15N HMBC correlations, resolving ambiguities in diastereomeric ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.